2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 1240619-73-1
VCID: VC3389505
InChI: InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

CAS No.: 1240619-73-1

Cat. No.: VC3389505

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid - 1240619-73-1

Specification

CAS No. 1240619-73-1
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Standard InChI InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
Standard InChI Key SXMRPRGMUNAZJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of piperazine derivatives containing a carboxylic acid functional group. This compound is characterized by a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a 2-methylpropanoic acid moiety attached to the other nitrogen atom. The compound exists in both free acid form and as a hydrochloride salt, with each form having distinct properties and applications in chemical synthesis.

Chemical Properties

The compound has well-defined chemical properties that make it valuable for various applications in organic synthesis. The table below summarizes the key chemical properties of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid:

PropertyFree Acid FormHydrochloride Salt
CAS Number1240619-73-11427380-01-5
Molecular FormulaC₁₃H₂₄N₂O₄C₁₃H₂₅ClN₂O₄
Molecular Weight272.34 g/mol308.80 g/mol
Physical FormNot specifiedNot specified
IUPAC Name2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid hydrochloride

This compound contains several key functional groups, including a tertiary amine (within the piperazine ring), a carbamate (the Boc group), and a carboxylic acid. These functional groups contribute to its chemical reactivity and utility in synthetic chemistry .

Structural Analysis

The structure of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid can be represented using various chemical notations, providing different perspectives on its molecular architecture:

Representation TypeValue
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O
Standard InChIInChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
Standard InChIKeySXMRPRGMUNAZJA-UHFFFAOYSA-N

The molecular structure reveals a six-membered piperazine ring with its N1 position attached to the tert-butoxycarbonyl group and the N4 position linked to the 2-methylpropanoic acid moiety. The tert-butyl group in the Boc protecting group provides steric hindrance, which is beneficial for protecting the nitrogen atom during various chemical transformations .

Synthesis and Production

Synthetic Routes

The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid typically involves a multi-step process that begins with commercially available starting materials. The primary synthetic route involves the reaction of a piperazine derivative with a suitable acid derivative. The synthesis generally proceeds through the following key steps:

  • Protection of one nitrogen atom of piperazine with a tert-butoxycarbonyl (Boc) group

  • Alkylation of the remaining nitrogen atom with a suitable 2-methylpropanoic acid derivative

  • Hydrolysis or deprotection steps to obtain the final product

This synthetic approach allows for the selective functionalization of the piperazine ring, which is crucial for creating the desired product with high purity.

Applications in Chemical Research

Role as a Chemical Intermediate

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid serves as an important intermediate in organic synthesis. The presence of the Boc protecting group makes this compound particularly valuable in multi-step synthetic pathways where selective protection and deprotection of amine groups are required. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen atom.

The compound's carboxylic acid functionality provides an additional reactive site for further transformations, such as esterification, amide formation, or reduction. These characteristics make the compound versatile in the synthesis of more complex molecules, particularly those containing piperazine moieties that are common in pharmaceutical compounds .

CategoryInformation
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS PictogramsGHS07 (Exclamation mark)

These hazard classifications indicate that the compound requires careful handling to avoid potential health risks, particularly related to skin and eye contact and inhalation .

Precautionary Statement CodesRecommended Actions
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautionary measures emphasize the importance of proper ventilation, personal protective equipment, and appropriate response procedures in case of exposure .

Comparative Analysis with Related Compounds

Structural Analogs

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid belongs to a broader family of Boc-protected piperazine derivatives. Related compounds include:

  • 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid - A similar compound lacking the two methyl groups at the alpha position to the carboxylic acid

  • 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid - A related structure with different positioning of the carboxylic acid group

  • (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid - A more complex derivative with an additional phenylboronic acid moiety

These structural analogs share the common Boc-protected piperazine core but differ in the nature and position of other functional groups, resulting in different chemical and biological properties .

Functional Comparison

When comparing 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid with its structural analogs, several key differences and similarities can be observed:

CompoundKey DifferencesShared Features
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acidContains gem-dimethyl group at alpha position to carboxylic acidBoc-protected piperazine core, carboxylic acid functionality
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acidLacks gem-dimethyl group, potentially more conformationally flexibleBoc-protected piperazine core, carboxylic acid functionality
(4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acidContains phenylboronic acid moiety, different connecting linkageBoc-protected piperazine core

These structural differences influence various properties, including solubility, reactivity, and potential biological activities. The presence of the gem-dimethyl group in 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid, for example, introduces steric hindrance that can affect its reactivity compared to analogs lacking this feature .

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